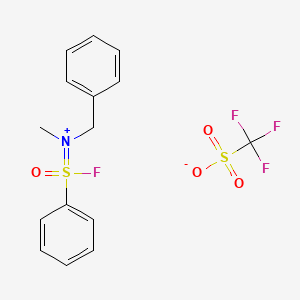
N-(Phenoxyphenyl-lambda4-sulfinyl)-N-methyl-1,1,1-phenylmethane ammonium triflate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Phenoxyphenyl-lambda4-sulfinyl)-N-methyl-1,1,1-phenylmethane ammonium triflate is a synthetic organic compound that belongs to the class of sulfinyl compounds These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(Phenoxyphenyl-lambda4-sulfinyl)-N-methyl-1,1,1-phenylmethane ammonium triflate typically involves multiple steps, including the formation of the sulfinyl group and the subsequent attachment of the phenoxyphenyl and ammonium triflate groups. Common reagents used in the synthesis may include sulfinyl chlorides, phenols, and ammonium salts. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, ensures the compound meets the required standards for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
N-(Phenoxyphenyl-lambda4-sulfinyl)-N-methyl-1,1,1-phenylmethane ammonium triflate can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to form sulfide derivatives.
Substitution: The phenoxyphenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures, specific solvents, and catalysts.
Major Products Formed
The major products formed from these reactions include sulfonyl derivatives, sulfide derivatives, and substituted phenoxyphenyl compounds. These products can have diverse applications in various fields.
Wissenschaftliche Forschungsanwendungen
N-(Phenoxyphenyl-lambda4-sulfinyl)-N-methyl-1,1,1-phenylmethane ammonium triflate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-(Phenoxyphenyl-lambda4-sulfinyl)-N-methyl-1,1,1-phenylmethane ammonium triflate involves its interaction with specific molecular targets and pathways. The sulfinyl group can act as an electrophile, facilitating various chemical reactions. The phenoxyphenyl group can interact with biological molecules, potentially leading to biological effects. The ammonium triflate group can enhance the compound’s solubility and stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(Phenoxyphenyl-lambda4-sulfinyl)-N-methyl-1,1,1-phenylmethane ammonium chloride
- N-(Phenoxyphenyl-lambda4-sulfinyl)-N-methyl-1,1,1-phenylmethane ammonium bromide
- N-(Phenoxyphenyl-lambda4-sulfinyl)-N-methyl-1,1,1-phenylmethane ammonium iodide
Uniqueness
N-(Phenoxyphenyl-lambda4-sulfinyl)-N-methyl-1,1,1-phenylmethane ammonium triflate is unique due to the presence of the triflate group, which can enhance its solubility and stability compared to other similar compounds
Eigenschaften
Molekularformel |
C15H15F4NO4S2 |
|---|---|
Molekulargewicht |
413.4 g/mol |
IUPAC-Name |
benzyl-(fluoro-oxo-phenyl-λ6-sulfanylidene)-methylazanium;trifluoromethanesulfonate |
InChI |
InChI=1S/C14H15FNOS.CHF3O3S/c1-16(12-13-8-4-2-5-9-13)18(15,17)14-10-6-3-7-11-14;2-1(3,4)8(5,6)7/h2-11H,12H2,1H3;(H,5,6,7)/q+1;/p-1 |
InChI-Schlüssel |
HIUHHRCIGBEBPN-UHFFFAOYSA-M |
Kanonische SMILES |
C[N+](=S(=O)(C1=CC=CC=C1)F)CC2=CC=CC=C2.C(F)(F)(F)S(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


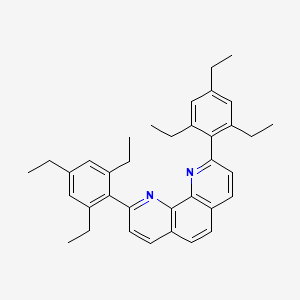
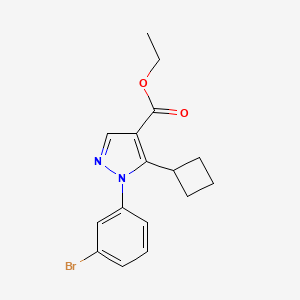
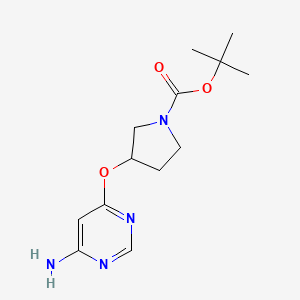
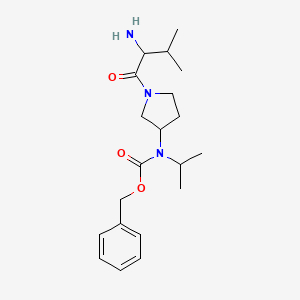
![3-[4-[1-amino-2-(9H-fluoren-9-ylmethoxy)-2-oxoethyl]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B14779183.png)

![3-methyl-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine-2-carboxamide](/img/structure/B14779196.png)
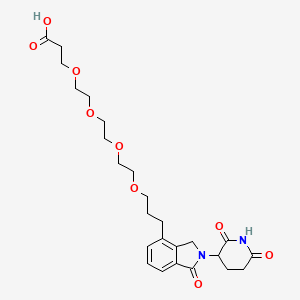

![1-(4-Fluorophenyl)-2,6-diazaspiro[3.3]heptane](/img/structure/B14779216.png)
![2-amino-N-[(6-chloropyridin-3-yl)methyl]-3-methylbutanamide](/img/structure/B14779221.png)

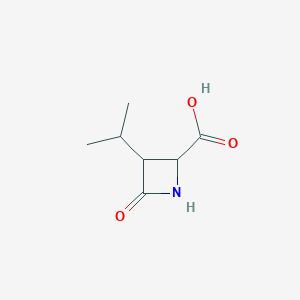
![1-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-2,5-bis(4-fluorophenyl)pyrrolidine](/img/structure/B14779245.png)
